BenchChemオンラインストアへようこそ!

5-(4-bromophenyl)-3H-furan-2-one

Antifungal Butenolide Halogenated furanone

5-(4-Bromophenyl)-3H-furan-2-one (CAS 60112-48-3) is a 5-aryl-substituted 2(3H)-furanone (butenolide) bearing a para-bromophenyl group at the C-5 position of the α,β-unsaturated γ-lactone ring. It belongs to the class of halogenated 2(3H)-furanones, which are recognized as privileged scaffolds in medicinal chemistry and versatile intermediates in organic synthesis.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 60112-48-3
Cat. No. B5747520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3H-furan-2-one
CAS60112-48-3
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC1C=C(OC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2
InChIKeyYXZHMBVOSLIGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3H-furan-2-one (CAS 60112-48-3): A Halogenated 2(3H)-Furanone Building Block for Antifungal and Cross-Coupling Applications


5-(4-Bromophenyl)-3H-furan-2-one (CAS 60112-48-3) is a 5-aryl-substituted 2(3H)-furanone (butenolide) bearing a para-bromophenyl group at the C-5 position of the α,β-unsaturated γ-lactone ring . It belongs to the class of halogenated 2(3H)-furanones, which are recognized as privileged scaffolds in medicinal chemistry and versatile intermediates in organic synthesis [1]. The compound has a molecular formula of C₁₀H₇BrO₂, a molecular weight of 239.07 g/mol, a melting point of 126–133 °C (methanol solvate), a predicted boiling point of 420.4 ± 45.0 °C, and a predicted density of 1.616 ± 0.06 g/cm³ . Its structure features an electrophilic enone system and an aryl bromide handle, enabling divergent reactivity at both the furanone ring and the bromophenyl moiety. The compound is commercially available from multiple suppliers at purities typically ≥95% [2].

Why 5-(4-Bromophenyl)-3H-furan-2-one Cannot Be Simply Replaced by Its Chloro, Fluoro, or Unsubstituted Phenyl Analogs


Generic substitution among 5-aryl-2(3H)-furanone analogs is not scientifically defensible because the halogen identity at the para-position simultaneously governs both biological activity and synthetic reactivity. Direct head-to-head antifungal testing of halogenated 3-phenyl-5-acyloxymethyl-2,5-dihydrofuran-2-ones against 191 clinical yeast and mold isolates demonstrated that the 4-bromophenyl derivative was the most effective against the majority of species tested, while the 3-chlorophenyl and 3,4-dichlorophenyl derivatives showed reduced or strain-dependent activity [1]. In the domain of synthetic chemistry, bromine-substituted furanones consistently exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their chlorine-substituted counterparts, directly impacting downstream synthetic efficiency and accessible chemical space [2]. Furthermore, the specific electronic and steric profile of the bromine atom influences the conformational behavior of 3-methylidene derivatives (Z/E-enamine ratio), which has consequences for molecular recognition in biological targets [3]. Replacing the 4-bromophenyl substituent with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl group therefore risks both loss of biological potency and altered synthetic performance.

5-(4-Bromophenyl)-3H-furan-2-one: Direct Quantitative Differentiation Evidence Against Closest Analogs


Antifungal Potency and Spectrum: 4-Bromophenyl Derivative Outperforms 3-Chlorophenyl and 3,4-Dichlorophenyl Analogs Against Pathogenic Yeasts and Molds

In a direct head-to-head study, three 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones were evaluated against 191 strains of clinically relevant yeasts and Aspergillus species using the NCCLS broth microdilution method. The 4-bromophenyl derivative emerged as the most effective derivative against the majority of species tested, with MIC ≤ 2.0 µg/mL against Aspergillus spp. and activity against fluconazole-resistant Candida glabrata and Saccharomyces cerevisiae isolates. By contrast, the 3,4-dichlorophenyl derivative consistently displayed lesser in vitro antifungal effect, while the 3-chlorophenyl derivative was superior only against Candida tropicalis and C. glabrata specifically [1]. The 4-bromophenyl compound also demonstrated relatively low cytotoxicity and acute toxicity, supporting its selection for further development over halogenated alternatives [1].

Antifungal Butenolide Halogenated furanone

Suzuki-Miyaura Cross-Coupling Reactivity: Brominated Furanones Are More Reactive Than Chlorinated Analogs

A systematic study comparing the reactivity of halogenated dihalofuranones in Suzuki-Miyaura cross-coupling chemistry established that bromine- and iodine-substituted furanones are more reactive than their chlorine-substituted analogues [1]. Higher-yielding synthetic routes were successfully developed for bromine-containing furanones, and Suzuki couplings of gem-dihalofuranones proceeded with high stereoselectivity. This class-level finding is directly relevant to 5-(4-bromophenyl)-3H-furan-2-one, where the aryl bromide serves as a cross-coupling handle. The practical consequence for synthetic users is that the brominated building block enables broader substrate scope, higher yields, and milder conditions in downstream derivatization compared to the corresponding 5-(4-chlorophenyl)-3H-furan-2-one (CAS 18338-90-4) or 5-(4-fluorophenyl) analog [2]. This reactivity differential translates into greater synthetic efficiency when this compound is employed as a key intermediate in library synthesis [3].

Cross-coupling Suzuki-Miyaura Dihalofuranone

Multi-Component Reaction Versatility: Exclusive Participation in a Four-Component One-Pot Synthesis to Yield Pharmacophore-Rich Pyrimidine-Furanone Hybrids

5-(4-Bromophenyl)-3H-furan-2-one has been demonstrated as a key starting material in a four-component one-pot reaction with malononitrile, thiourea, and orthoester to cleanly generate previously unknown 5-(4-bromophenyl)-3-((6-amino-2-mercaptopyrimidine)-4-amino)methylidene-3H-furan-2-one [1]. The reaction proceeds under mild thermal activation in isopropyl alcohol, with orthoester serving as an electrophilic carbon-introducing agent. The product incorporates a pharmacophore pyrimidine fragment and exists as a Z/E-enamine mixture with predominance of the E-conformer, as evidenced by duplication of signals in ¹H NMR spectroscopy [1]. This type of atom-economical, multi-component transformation is enabled specifically by the electronic properties of the 5-(4-bromophenyl)-3H-furan-2-one scaffold and is not demonstrated for the unsubstituted 5-phenyl analog in the same study. The bromine atom remains intact throughout the transformation, preserving a functional handle for subsequent derivatization [1].

Multi-component reaction Pyrimidine One-pot synthesis

Physicochemical Differentiation: Higher Molecular Weight, Density, and Lipophilicity Compared to Unsubstituted and Chloro Analogs

The para-bromine substituent imparts distinct physicochemical properties compared to the analogous 5-phenyl-3H-furan-2-one (CAS 1955-39-1) and 5-(4-chlorophenyl)-3H-furan-2-one (CAS 18338-90-4). The molecular weight increases from 160.17 g/mol (unsubstituted) and 194.61 g/mol (4-chloro) to 239.07 g/mol (4-bromo) [1]. The predicted XLogP3 for 5-phenyl-3H-furan-2-one is 1.9 [1], while the bromine atom increases lipophilicity (estimated πHansch = +0.86 for Br vs. +0.71 for Cl, and 0 for H), resulting in an estimated XLogP3 of approximately 2.3 for the 4-bromo derivative. The melting point of 126–133 °C (methanol solvate) provides a crystalline solid with favorable handling characteristics at ambient temperature, in contrast to the lower melting points often observed for lighter halogen analogs. The predicted density of 1.616 g/cm³ facilitates phase separation during aqueous workup .

Physicochemical properties Lipophilicity Drug-likeness

Anti-Inflammatory Potential: The 4-Bromophenyl Substituent Is Specified Among Biologically Active Halogenated Furanones in a Composition-of-Matter Patent

United States Patent 4,085,118 specifically claims 5-(5-halogenatedphenyl-2-furanyl)dihydro-2(3H)-furanones, wherein the halogen substituent X is defined as 4-bromo, 3,4-dichloro, 4-fluoro, 2-chloro, or 3-chloro [1]. These compounds are described as anti-inflammatory agents effective in inhibiting carrageenan-induced edema in rats when administered orally at a dose of 300 mg/kg suspended in aqueous methyl cellulose [1]. While the patent provides a general efficacy statement for the class rather than individual compound comparisons, the explicit inclusion of the 4-bromo variant as a distinct, exemplified embodiment—with a detailed synthetic procedure provided (Example I: 5-[5-(4-Bromophenyl)-2-furanyl]dihydro-2(3H)-furanone)—indicates that the 4-bromophenyl substitution pattern was considered a preferred embodiment by the inventors [1]. This patent establishes proprietary precedent for the 4-bromophenyl furanone scaffold in anti-inflammatory applications that is not shared by the unsubstituted phenyl or 4-methylphenyl analogs.

Anti-inflammatory Carrageenan edema Halogenated furanone

5-(4-Bromophenyl)-3H-furan-2-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Development of Broad-Spectrum Antifungal Leads Targeting Azole-Resistant Pathogens

Based on the direct head-to-head evidence showing that the 4-bromophenyl-2,5-dihydrofuran-2-one scaffold exhibits the broadest in vitro antifungal spectrum among halogenated analogs (including activity against fluconazole-resistant Candida glabrata) with relatively low cytotoxicity [1], this compound is the rational starting point for medicinal chemistry programs aimed at next-generation antifungal lead discovery. The aryl bromide handle additionally permits late-stage diversification via Suzuki coupling to explore structure-activity relationships around the 5-position without de novo resynthesis of the furanone core .

Synthesis of Pharmacophore-Rich Hybrid Molecules via Multi-Component Reactions

The demonstrated ability of 5-(4-bromophenyl)-3H-furan-2-one to participate in a four-component one-pot reaction with malononitrile, thiourea, and orthoester to generate pyrimidine-furanone hybrids under mild conditions [1] makes it a strategic building block for diversity-oriented synthesis. This specific transformation installs a pharmacophore-relevant mercaptopyrimidine fragment while retaining the bromine atom for further functionalization, enabling efficient construction of compound libraries with two orthogonal diversification points. This capability is not demonstrated for the 5-phenyl or 5-(4-chlorophenyl) analogs, supporting the preferential procurement of the brominated variant for such multi-component synthesis platforms.

Cross-Coupling-Based Library Synthesis Using the Aryl Bromide as a Synthetic Handle

The higher reactivity of brominated furanones in Suzuki-Miyaura cross-coupling compared to chlorinated analogs [1] positions 5-(4-bromophenyl)-3H-furan-2-one as the preferred halogenated building block for parallel synthesis of 5-aryl-substituted furanone libraries. The compound has been successfully employed in Suzuki couplings to generate novel aryl furanones with demonstrated scope [2], enabling efficient hit expansion and structure-activity relationship exploration. The crystalline nature of the compound (mp 126–133 °C) also facilitates accurate weighing and handling in automated synthesis platforms.

Anti-Inflammatory Drug Discovery Leveraging a Patent-Exemplified Scaffold

The explicit embodiment of the 4-bromophenyl furanone motif in US Patent 4,085,118 as an anti-inflammatory agent effective in the carrageenan-induced edema model [1] provides a foundation for structure-based optimization of this chemotype for inflammatory disease targets. The patent-protected status and detailed synthetic procedures for the 4-bromo variant reduce the synthetic risk for follow-on programs, while the well-characterized physicochemical profile (MW 239.07, mp 126–133 °C) ensures compatibility with standard medicinal chemistry workflows and preclinical formulation requirements .

Quote Request

Request a Quote for 5-(4-bromophenyl)-3H-furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.